molecular formula C5H12NO6S2Zn- B13691796 2-Amino-4-methylsulfanylbutanoic acid;hydrogen sulfate;ZINC

2-Amino-4-methylsulfanylbutanoic acid;hydrogen sulfate;ZINC

Cat. No.: B13691796
M. Wt: 311.7 g/mol
InChI Key: OGEJTFLDUCUYKI-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinc methionine sulfate typically involves the reaction of zinc sulfate with methionine in an aqueous solution. The process can be summarized as follows:

    Reactants: Zinc sulfate and DL-methionine.

    Reaction Conditions: The reaction is carried out in pure water at a controlled temperature.

    Procedure: Zinc sulfate and DL-methionine are mixed in equimolar concentrations in water. The mixture is stirred and heated to a temperature of 70-80°C for about 6 hours.

Industrial Production Methods

Industrial production of Zinc methionine sulfate follows a similar procedure but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Zinc methionine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

Scientific Research Applications

Zinc methionine sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Zinc methionine sulfate involves several pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zinc methionine sulfate is unique because it combines the benefits of both zinc and methionine, providing enhanced bioavailability and additional nutritional benefits compared to other zinc or methionine supplements .

Properties

Molecular Formula

C5H12NO6S2Zn-

Molecular Weight

311.7 g/mol

IUPAC Name

2-amino-4-methylsulfanylbutanoic acid;hydrogen sulfate;zinc

InChI

InChI=1S/C5H11NO2S.H2O4S.Zn/c1-9-3-2-4(6)5(7)8;1-5(2,3)4;/h4H,2-3,6H2,1H3,(H,7,8);(H2,1,2,3,4);/p-1

InChI Key

OGEJTFLDUCUYKI-UHFFFAOYSA-M

Canonical SMILES

CSCCC(C(=O)O)N.OS(=O)(=O)[O-].[Zn]

Origin of Product

United States

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